3-(Piperidine-1-carbonyl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidine-1-carbonyl)cyclopentan-1-amine is an organic compound with the molecular formula C11H20N2O It is a derivative of piperidine and cyclopentane, featuring a piperidine ring attached to a cyclopentane ring via a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidine-1-carbonyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with piperidine in the presence of a suitable catalyst. One common method is the reductive amination of cyclopentanone with piperidine using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidine-1-carbonyl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Cyclopentanone derivatives or carboxylic acids.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
3-(Piperidine-1-carbonyl)cyclopentan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Piperidine-1-carbonyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple cyclic amine with a six-membered ring.
Cyclopentanone: A cyclic ketone with a five-membered ring.
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-3-carboxylic acid.
Uniqueness
3-(Piperidine-1-carbonyl)cyclopentan-1-amine is unique due to its combined structural features of piperidine and cyclopentane. This dual-ring structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H20N2O |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(3-aminocyclopentyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C11H20N2O/c12-10-5-4-9(8-10)11(14)13-6-2-1-3-7-13/h9-10H,1-8,12H2 |
InChI Key |
WAHDPUARNKQMPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.